KRT-232 - 1352066-68-2

KRT-232

Catalog Number: EVT-287619
CAS Number: 1352066-68-2
Molecular Formula: C28H35Cl2NO5S
Molecular Weight: 568.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KRT-232, also known as KRT-232 or AMG 232, is a synthetic, orally bioavailable small molecule. [, ] It is classified as a potent and selective inhibitor of the murine double minute 2 (MDM2) protein. [, , , , , , , , ] KRT-232 plays a crucial role in scientific research, particularly in oncology, due to its ability to reactivate the tumor suppressor protein p53 by inhibiting its interaction with MDM2. [, , ] This mechanism is of significant interest for tumors with wild-type TP53, including myelofibrosis, acute myeloid leukemia, Merkel cell carcinoma, and glioblastoma. [, , , , , , , , ]

Mechanism of Action

KRT-232 functions as an antagonist of the MDM2-p53 interaction. [, , , , ] MDM2 typically inhibits p53 activity, a tumor suppressor protein crucial for regulating cell cycle arrest and apoptosis in response to DNA damage. [, , , , , ] By binding to MDM2, KRT-232 disrupts this interaction, effectively stabilizing and activating p53. [, , , , ] This, in turn, leads to the activation of downstream p53 target genes involved in cell cycle arrest, apoptosis, and senescence, ultimately inhibiting tumor growth. [, , , , , ] Studies also suggest that KRT-232 might have anti-angiogenic properties, further contributing to its anti-tumor efficacy. []

Physical and Chemical Properties Analysis

The provided papers mainly focus on the biological effects of KRT-232, offering limited information on its physicochemical properties. One study mentions its high permeability and identifies it as a monoprotic carboxylic acid with a pKa of 4.35. [] The study also describes its primary elimination pathway as biliary-fecal excretion of an acyl glucuronide metabolite. [] Another study indicates that KRT-232 demonstrates stability in frozen plasma at -70°C for a minimum of 20 months. []

Applications
  • Myelofibrosis: In patients with relapsed or refractory myelofibrosis, KRT-232 has shown potential for disease modification, demonstrating reductions in spleen volume, improvement in symptoms, and decreased CD34+ cell counts. [, , ]
  • Acute Myeloid Leukemia: Preclinical studies demonstrated synergy between KRT-232 and decitabine in AML models, suggesting enhanced activation of apoptosis and p53 signaling pathways. [] Other studies highlight its potential for combination therapies with MEK inhibitors and DNA-damaging cytotoxic agents. []
  • Merkel Cell Carcinoma: KRT-232 exhibited promising single-agent activity in patients with metastatic Merkel cell carcinoma, particularly those who had not received prior chemotherapy. []
  • Glioblastoma: Preclinical studies showed promising results in glioblastoma patient-derived xenograft models, suggesting that KRT-232, alone or in combination with radiation therapy, might be an effective treatment strategy. [, ]
  • Soft Tissue Sarcoma: Clinical trials have been initiated to assess the safety and efficacy of KRT-232 combined with radiation therapy in soft tissue sarcoma with wild-type TP53. []
  • Chronic Lymphocytic Leukemia/Diffuse Large B-Cell Lymphoma: Studies are underway to evaluate the safety and efficacy of KRT-232 in combination with acalabrutinib for relapsed/refractory TP53 wild-type chronic lymphocytic leukemia or diffuse large B-cell lymphoma. []
  • Chronic Myeloid Leukemia: A clinical trial is evaluating the combination of navtemadlin with dasatinib or nilotinib in patients with relapsed/refractory, TP53WT, Ph+ chronic myeloid leukemia. []
  • Estrogen Receptor-Positive Breast Cancer: Preclinical studies suggest that dual targeting of BCL2 and MDM2 with venetoclax and KRT-232 respectively, might be a promising therapeutic strategy for ER+ breast cancer. []
Future Directions
  • Optimization of Dosing and Scheduling: Further research is needed to refine dosing regimens of KRT-232, especially in combination with other agents, to maximize efficacy and minimize potential side effects. []
  • Identification of Predictive Biomarkers: Identifying biomarkers that can predict response to KRT-232 therapy will be crucial for selecting patients who are most likely to benefit from treatment. [, , ]
  • Exploration of Novel Combination Therapies: Investigating combinations of KRT-232 with other targeted therapies or immunotherapies might yield synergistic anti-tumor effects across various cancer types. [, , , ]
  • Understanding Resistance Mechanisms: Research on the mechanisms of resistance to KRT-232 will be essential for developing strategies to overcome resistance and improve long-term treatment outcomes. []
  • Evaluation in Broader Patient Populations: Expanding clinical trials to include patients with other types of cancer harboring wild-type TP53 and MDM2 overexpression could identify additional indications for KRT-232 therapy. [, ]
  • Assessment of Long-Term Safety: Continued monitoring for long-term safety and efficacy of KRT-232, particularly in combination treatments, is crucial. []

Acyl Glucuronide Metabolite (M1)

  • Compound Description: M1 is the major metabolite of KRT-232, formed via acyl glucuronidation. It is a carboxylic acid with a pKa of 3.32 and exhibits a five-fold lower potency for MDM2 inhibition compared to KRT-232 [].
  • Relevance: M1 is a key metabolite of KRT-232 and contributes to its pharmacokinetic profile, particularly enterohepatic recirculation. Understanding M1's formation and activity is crucial for interpreting KRT-232's overall pharmacological effects. While less potent than KRT-232, its presence and potential contribution to efficacy and/or safety need to be considered [, ].

Midazolam

  • Relevance: Midazolam was used as a probe substrate for CYP3A4 in drug-drug interaction studies with KRT-232 []. The study aimed to assess if KRT-232 or its metabolite M1 could inhibit CYP3A4 and potentially alter the metabolism and clearance of co-administered drugs like midazolam.

Decitabine

  • Relevance: Decitabine has demonstrated synergistic anti-cancer activity with KRT-232 in preclinical models of AML [, , ]. The combination showed enhanced apoptosis and p53 signaling pathway activation compared to either agent alone, suggesting a potential therapeutic benefit in AML.

Trametinib

  • Relevance: Trametinib has been studied in combination with KRT-232 in preclinical models and clinical trials for AML and melanoma [, , , ]. The rationale for combining these agents is to target both the p53 pathway (KRT-232) and the MAPK pathway (trametinib), potentially leading to synergistic anti-cancer effects.

Ruxolitinib

  • Relevance: Ruxolitinib is a standard treatment for MF, and its combination with KRT-232 has been explored in clinical trials for patients with MF [, , ]. The combination aims to target different disease mechanisms, potentially improving outcomes in patients with MF. KRT-232 is also being evaluated head-to-head against ruxolitinib in a clinical trial for PV [].

Navitoclax

  • Relevance: Navitoclax has shown synergistic anti-cancer activity in combination with KRT-232 and trametinib in preclinical models of KRAS-mutant non-small cell lung cancer [, ]. This finding suggests potential therapeutic value in targeting multiple pathways in KRAS-mutant tumors.

Letrozole

  • Relevance: Letrozole was studied in combination with KRT-232 in preclinical models of ER-positive breast cancer []. The study aimed to investigate the potential for additive or synergistic anti-tumor effects by combining these agents with different mechanisms of action.

Hydroxyurea

  • Relevance: Hydroxyurea is a potential treatment option for patients with MF who are not eligible for or have progressed on JAK inhibitor therapy. In the BOREAS trial, hydroxyurea is included as a potential best available treatment (BAT) option in the control arm, while KRT-232 is being evaluated in the experimental arm [].

Properties

CAS Number

1352066-68-2

Product Name

Navtemadlin

IUPAC Name

2-[(3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid

Molecular Formula

C28H35Cl2NO5S

Molecular Weight

568.6 g/mol

InChI

InChI=1S/C28H35Cl2NO5S/c1-17(2)24(16-37(35,36)18(3)4)31-26(19-9-11-21(29)12-10-19)23(20-7-6-8-22(30)13-20)14-28(5,27(31)34)15-25(32)33/h6-13,17-18,23-24,26H,14-16H2,1-5H3,(H,32,33)/t23-,24-,26-,28-/m1/s1

InChI Key

DRLCSJFKKILATL-YWCVFVGNSA-N

SMILES

CC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

AMG232; AMG-232; AMG 232.

Canonical SMILES

CC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl

Isomeric SMILES

CC(C)[C@@H](CS(=O)(=O)C(C)C)N1[C@@H]([C@H](C[C@](C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.